molecular formula C7H10N2O B1529793 2-(5-Aminopyridin-2-yl)ethan-1-ol CAS No. 1552277-17-4

2-(5-Aminopyridin-2-yl)ethan-1-ol

Cat. No.: B1529793
CAS No.: 1552277-17-4
M. Wt: 138.17 g/mol
InChI Key: SLVOBTPSBMJFII-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-yl)ethan-1-ol is a pyridine derivative featuring an amino group (-NH₂) at the 5-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 2-position. Its structure allows for versatile functionalization, enabling interactions with biological targets such as receptors or enzymes .

Scientific Research Applications

2-(5-Aminopyridin-2-yl)ethan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Aminopyridin-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analog 1: 2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol

  • Structure: Differs by an ether linkage (O) between the pyridine and ethanol groups.
  • Synthesized via nucleophilic substitution or Mitsunobu reactions, with commercial availability noted in supplier databases .
  • Applications : Used in intermediates for kinase inhibitors or antimicrobial agents.

Structural Analog 2: 2-((5,6-Diaminopyridin-2-yl)oxy)ethan-1-ol

  • Structure: Contains two amino groups (5- and 6-positions) and an ether linkage.
  • Key Properties: Enhanced hydrogen-bonding capacity compared to the monocyclic amino derivative. CAS: 1512292-59-9; molecular weight: 169.18 g/mol .
  • Applications: Potential use in chelating agents or metal-catalyzed reactions.

Structural Analog 3: 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol

  • Structure: Incorporates a piperidine ring fused to the pyridine, with an aminomethyl substituent.
  • Key Properties :
    • Increased steric bulk and conformational rigidity due to the piperidine moiety.
    • Part of American Elements' life sciences catalog, suggesting relevance in drug discovery .
  • Applications : Likely explored for central nervous system (CNS) targets due to structural similarity to psychoactive amines.

Structural Analog 4: 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol

  • Structure : Replaces pyridine with a bromo- and methoxy-substituted benzene ring .
  • Key Properties :
    • Lower basicity due to aromatic ring substitution; bromine enhances electrophilic reactivity.
    • Synthesized via borane-dimethyl sulfide reduction with 92% yield, highlighting efficient methodology .
  • Applications: Intermediate in the synthesis of hallucinogenic phenethylamines (e.g., 5-APB/6-APB metabolites) .

Comparative Data Table

Compound Name Molecular Formula Substituents/Linkages Synthesis Yield/Notes Key Applications
2-(5-Aminopyridin-2-yl)ethan-1-ol C₇H₁₀N₂O NH₂ (5-pyridine), -CH₂OH (2) Not explicitly reported Drug intermediates
2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol C₇H₁₀N₂O₂ NH₂ (5-pyridine), -O-CH₂CH₂OH (2) Commercial suppliers available Kinase inhibitors
2-((5,6-Diaminopyridin-2-yl)oxy)ethan-1-ol C₇H₁₀N₄O₂ NH₂ (5,6-pyridine), -O-CH₂CH₂OH CAS 1512292-59-9 Chelation chemistry
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ Br (4-phenyl), OCH₃ (2) 92% yield via BH₃·SMe₂ reduction Psychoactive metabolite synthesis

Biological Activity

2-(5-Aminopyridin-2-yl)ethan-1-ol, a compound with the CAS number 1552277-17-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an amino group and an ethanol moiety. This configuration is significant for its interactions with biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated, but several hypotheses exist based on similar compounds:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : Its structural similarity to known ligands suggests it could modulate receptor activity, impacting various physiological processes.
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may help mitigate oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. For instance, analogues of this compound have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundHCT116 (colon cancer)18.8
This compoundMCF7 (breast cancer)29.3

These findings suggest that modifications to the structure can enhance or diminish anticancer activity, indicating a structure-activity relationship (SAR) that merits further investigation .

Neuroprotective Effects

In a zebrafish model studying teratogenic effects induced by ethanol exposure, derivatives of this compound demonstrated protective roles against oxidative stress and tissue damage. The compound significantly reduced morphological defects and improved locomotion behavior in treated larvae, suggesting its potential as a neuroprotective agent .

Study on Anticancer Activity

A study investigated a series of pyridyl derivatives related to this compound, revealing that certain modifications led to enhanced cytotoxicity against leukemia cell lines. The study emphasized the importance of the position and nature of substituents on the pyridine ring in determining biological activity .

Protective Role Against Ethanol-Induced Damage

Research focusing on ethanol-induced oxidative stress showed that derivatives of this compound effectively mitigated teratogenic effects in zebrafish models. The study highlighted concentration-dependent protective effects against oxidative damage and tissue injury, underscoring the compound's therapeutic potential in fetal alcohol spectrum disorders (FASD) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Aminopyridin-2-yl)ethan-1-ol, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, typically involving the reaction of 5-aminopyridine derivatives with ethylene oxide under basic conditions (e.g., sodium hydroxide) at 0–25°C. Temperature control and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) for structural elucidation of the pyridine ring and ethanol moiety.
  • Mass spectrometry (HRMS) to confirm molecular weight (137.18 g/mol) and fragmentation patterns.
  • X-ray crystallography for resolving stereochemistry and hydrogen-bonding networks .
  • HPLC for purity assessment (>95% typical for research-grade material) .

Q. What are the recommended storage and handling protocols for this compound?

Store at -10°C under an inert atmosphere (argon or nitrogen) to prevent oxidation. Use desiccants to avoid moisture absorption. Handle in fume hoods with PPE (gloves, lab coat) due to potential irritant properties .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

  • Amino group protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to block the amine during reactions targeting the hydroxyl group.
  • Hydroxyl activation : Convert the -OH to a tosylate or mesylate for nucleophilic substitution with amines/thiols.
  • Metal-catalyzed cross-coupling : Employ Pd-mediated Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the pyridine C-3 position .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Standardized assays : Reproduce studies using identical cell lines (e.g., HepG2 for cancer, E. coli for antimicrobial tests) and protocols (e.g., MIC for antibiotics, MTT for cytotoxicity).
  • Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for purported targets (e.g., topoisomerase II, tubulin).
  • Metabolomic profiling : Compare metabolite changes in treated vs. untreated cells to identify pathway-specific effects .

Q. What methodologies elucidate the compound’s mechanism of action in enzyme or receptor modulation?

  • Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ for kinases) under varied substrate concentrations to distinguish competitive/non-competitive inhibition.
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in silico, validated by site-directed mutagenesis of key residues.
  • Fluorescence polarization : Track ligand-receptor binding in real time using fluorescently labeled analogs .

Q. Notes for Methodological Rigor

  • Synthetic reproducibility : Always confirm reaction progress via TLC or LC-MS, especially when scaling up .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
  • Data conflicts : Cross-reference with structural analogs (e.g., 5-bromo or 5-fluoro derivatives) to isolate substituent-specific effects .

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOBTPSBMJFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(5-aminopyridin-2-yl)acetate (0.250 g, 1.5 mmol) in THF (20 mL) at 0° C. was added lithium aluminum hydride (1.0 M, 3.75 mL, 3.75 mmol). The mixture was warmed to rt and stirred for 2 h. After this time, the reaction was quenched with water and NaOH (2 M), dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, dichloromethane/methanol) to afford the title compound (0.046 g, 22%) as an orange oil. MW=138.17. 1H NMR (CDCl3, 500 MHz) δ 8.01-7.97 (m, 1H), 6.97-6.92 (m, 2H), 3.96 (t, J=5.5 Hz, 2H), 3.60 (s, 2H), 2.89 (t, J=5.5 Hz, 2H); APCI MS m/z 139 [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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